4-(3-氨基丁基)吡啶

描述

Synthesis Analysis

The synthesis of pyridine derivatives, including 4-(3-Aminobutyl)pyridine, often involves multi-component reactions that lead to the formation of complex structures. These synthetic pathways highlight the versatility of pyridine as a scaffold for the development of new compounds with potential biological applications (Yadav & Shah, 2022)[https://consensus.app/papers/chemistry-evaluation-pyrido43‐dpyrimidines-review-yadav/3d79f0ab16665a96b51168b9ac934bcb/?utm_source=chatgpt].

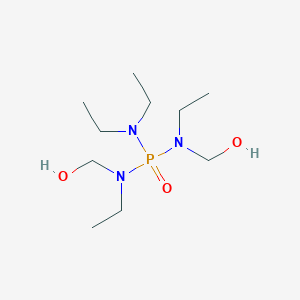

Molecular Structure Analysis

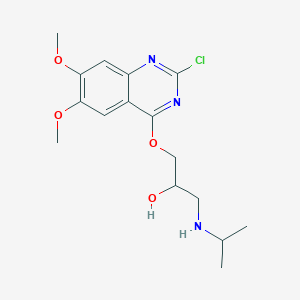

The molecular structure of 4-(3-Aminobutyl)pyridine, like other pyridine derivatives, is influenced by its nitrogen-containing ring. This structural feature imparts distinct electronic properties to the molecule, affecting its reactivity and interaction with other molecules. The structure of pyridine derivatives has been extensively studied for their ability to bind to various biological targets (Boča, Jameson, & Linert, 2011)[https://consensus.app/papers/fascinating-variability-chemistry-properties-boča/9849646f89ab5ed0984c332b56a9ff91/?utm_source=chatgpt].

Chemical Reactions and Properties

Pyridine derivatives undergo various chemical reactions, including substitution and addition reactions, due to the reactive nature of the pyridine ring. The aminobutyl side chain in 4-(3-Aminobutyl)pyridine further expands its reactivity profile, enabling the formation of new bonds and derivatives. This reactivity is crucial for the synthesis of compounds with desired biological or physical properties (Abdurakhmanova et al., 2018)[https://consensus.app/papers/synthesis-transformation-4phosphorylated-derivatives-abdurakhmanova/5f29b103ed94551d94c2b6b1b21b2333/?utm_source=chatgpt].

科学研究应用

杂环化合物的合成

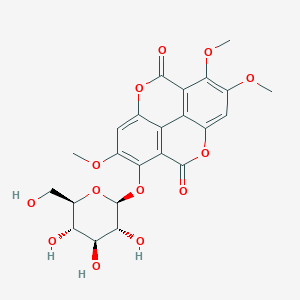

4-(3-氨基丁基)吡啶在杂环化合物的合成中充当建筑块,这对于制药应用至关重要。例如,它的衍生物已被用于合成含有吡啶环的新四氢-2-苯并哌啶,这些化合物被评估其与特定受体的相互作用,如神经乙酰胆碱受体。这些化合物具有潜力作为选择性药物候选物,用于治疗像阿尔茨海默病和帕金森病这样的神经系统疾病(Rivero Castro et al., 2002)。

药物发现与开发

在药物发现领域,对吡啶基团的结构修饰,包括4-(3-氨基丁基)吡啶衍生物,已被探索以优化潜在治疗剂的生物学性质。例如,在某些衍生物的吡啶核特定位置进行甲基化已显示出增强其镇痛性能的潜力,表明了开发新的疼痛管理药物的可能性(Ukrainets et al., 2015)。

材料科学

4-(3-氨基丁基)吡啶衍生物还在材料科学中找到了应用,特别是在开发具有特定性能的新材料方面。例如,由4-(3-氨基丁基)吡啶衍生物缩合而成的席夫碱络合物已被研究其晶体结构和在各种应用中作为材料的潜力,展示了这种化合物在合成具有期望结构和功能特性的材料方面的多功能性(Rezaeivala, 2017)。

缓蚀

吡啶衍生物的另一个有趣应用,包括与4-(3-氨基丁基)吡啶相关的化合物,在缓蚀科学领域。吡啶基取代三唑的席夫碱,可能涉及与4-(3-氨基丁基)吡啶相似的合成途径或功能团,已被确认为金属的新型有效缓蚀剂。这突显了该化合物在工业应用中的潜力,其中保护金属免受腐蚀是至关重要的(Ansari et al., 2014)。

属性

IUPAC Name |

4-pyridin-4-ylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8(10)2-3-9-4-6-11-7-5-9/h4-8H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMKQKKMDYLMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminobutyl)pyridine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)

![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)

![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)

![5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B37478.png)

![(S)-hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B37484.png)